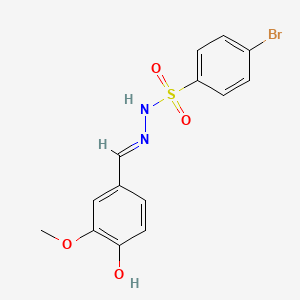![molecular formula C24H25NO4 B5981677 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5981677.png)
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of methoxyphenyl groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with benzyl chloride to form 3-methoxyphenylmethyl ether. This intermediate is then reacted with 4-aminobenzamide in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction conditions often require refluxing in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the coupling reactions, and automated systems ensure precise control over reaction parameters.
化学反应分析
Types of Reactions
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-[(3-hydroxyphenoxy)methyl]-N-[2-(2-hydroxyphenyl)ethyl]benzamide.
Reduction: Formation of 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzylamine.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
科学研究应用
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, modulating their activity. The methoxyphenyl groups can enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-[(3-hydroxyphenoxy)methyl]-N-[2-(2-hydroxyphenyl)ethyl]benzamide
- 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-chlorophenyl)ethyl]benzamide
- 4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methylphenyl)ethyl]benzamide
Uniqueness
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-N-[2-(2-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-27-21-7-5-8-22(16-21)29-17-18-10-12-20(13-11-18)24(26)25-15-14-19-6-3-4-9-23(19)28-2/h3-13,16H,14-15,17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZOFZCYMMZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5981599.png)
![ethyl (5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B5981610.png)
![2-(3,5-DICHLOROPHENYL)-8-(2-METHOXYETHYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5981614.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5981625.png)
![(3,4-dimethoxyphenyl)[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5981639.png)
![ethyl 5-(4-bromobenzylidene)-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5981643.png)
![6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE](/img/structure/B5981654.png)
![N'~2~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-5-[(2-METHOXYPHENOXY)METHYL]-2-FUROHYDRAZIDE](/img/structure/B5981667.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5981672.png)
![N-[2-[(5-acetylthiophen-3-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B5981695.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5981700.png)
methanone](/img/structure/B5981702.png)

![4-(4-{[3-(Trifluoromethyl)phenyl]amino}phthalazin-1-yl)phenol](/img/structure/B5981709.png)
